physical and chemical properties of 2-Bromo-4-fluoro-6-nitrophenol
physical and chemical properties of 2-Bromo-4-fluoro-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-6-nitrophenol is a halogenated and nitrated phenolic compound with potential applications in various fields of chemical synthesis and biological research. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, and a bromine atom, imparts distinct chemical properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance.
Physicochemical Properties
The physical and chemical properties of 2-Bromo-4-fluoro-6-nitrophenol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 320-75-2 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |
| Molecular Weight | 235.997 g/mol (or 236.00 g/mol ) | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 67 °C | |
| Boiling Point | 238.7 °C at 760 mmHg | |
| Density | 1.965 g/cm³ (Predicted) | [1] |
| pKa | 5.01 ± 0.38 (Predicted) | [1] |
| LogP | 2.72520 (Predicted) | [1] |
| Flash Point | 98.2 °C | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Synthesis of 2-Bromo-4-fluoro-6-nitrophenol: An Experimental Protocol
The following protocol is adapted from a patented synthesis method and describes the nitration of 2-bromo-4-fluorophenol to yield 2-Bromo-4-fluoro-6-nitrophenol.[3]
Materials and Equipment
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2-Bromo-4-fluorophenol (starting material)
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Chloroform (solvent)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Anhydrous sodium sulfate
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Ethyl alcohol (for recrystallization)
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Reaction flask with a stirrer and dropping funnel
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
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Filtration apparatus
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Standard laboratory glassware
Experimental Procedure
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Reaction Setup: In a clean, dry reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring until fully dissolved.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a molar ratio of 1:5.5. Caution: This process is highly exothermic and should be performed slowly in an ice bath.
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Nitration Reaction: Cool the reaction flask containing the 2-bromo-4-fluorophenol solution to 20 °C. Slowly add the nitrating mixture dropwise to the reaction flask while maintaining the temperature at 20 °C.
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Reaction Progression: After the addition of the nitrating mixture is complete, gradually heat the reaction mixture to 45 °C and maintain this temperature for 3 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash it sequentially with water and a saturated sodium chloride solution.
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Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Recrystallize the crude product from ethyl alcohol to obtain a light yellow solid of 2-Bromo-4-fluoro-6-nitrophenol. The reported yield for this method is 89%.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-fluoro-6-nitrophenol.
Chemical Reactivity
The reactivity of 2-Bromo-4-fluoro-6-nitrophenol is governed by the interplay of its functional groups on the aromatic ring. The nitro and fluoro groups are strong electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. The positions of these substituents create a complex electronic environment that can be exploited for further chemical modifications. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification. The nitro group can be reduced to an amino group, providing a route to various aniline derivatives.
Potential Biological Significance and Proposed Signaling Pathway
While there is no direct evidence in the scientific literature detailing the specific biological activities or signaling pathway involvement of 2-Bromo-4-fluoro-6-nitrophenol, the broader class of nitrophenols and polyphenols has been studied for their biological effects. For instance, 4-nitrophenol has been shown to induce oxidative stress and activate the Nrf2 antioxidant pathway in rat testes.[4] Phenolic compounds, in general, are known to modulate various intracellular signaling pathways, including those involved in inflammation such as the NF-κB and MAPK pathways.[5][6]
Based on the structural similarity of 2-Bromo-4-fluoro-6-nitrophenol to other biologically active nitrophenols, a hypothetical signaling pathway can be proposed. Exposure to this compound could potentially induce cellular stress, leading to the activation of stress-responsive signaling cascades.
Proposed Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by 2-Bromo-4-fluoro-6-nitrophenol, based on the known effects of related compounds.
Caption: A hypothetical signaling pathway potentially affected by 2-Bromo-4-fluoro-6-nitrophenol.
Disclaimer: The signaling pathway depicted above is a proposed model based on the known biological activities of structurally related nitrophenol and polyphenol compounds. Further experimental validation is required to confirm the involvement of 2-Bromo-4-fluoro-6-nitrophenol in these or any other cellular signaling pathways.
Safety and Handling
2-Bromo-4-fluoro-6-nitrophenol should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-4-fluoro-6-nitrophenol is a multifaceted chemical compound with a range of potential applications stemming from its unique chemical structure. This guide has provided a detailed overview of its known physical and chemical properties, a practical protocol for its synthesis, and a speculative look into its potential biological activities. It is hoped that this information will be a valuable resource for researchers and scientists working with this compound and will stimulate further investigation into its properties and applications.
References
- 1. 2-Bromo-4-fluoro-6-nitrophenol|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Polyphenols and Other Phytochemicals on Molecular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
